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Compound of Interest

Compound Name: Di(trimethylolpropane)

Cat. No.: B1346956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of

Di(trimethylolpropane) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopy. This document details the expected spectral data, experimental

protocols, and visual representations of the underlying chemical structures and analytical

workflows.

Introduction to Di(trimethylolpropane)
Di(trimethylolpropane), with the chemical formula C₁₂H₂₆O₅, is a tetrafunctional polyol. Its

structure consists of two trimethylolpropane units linked by an ether bond. This unique

structure, featuring four primary hydroxyl groups, makes it a valuable building block in the

synthesis of various polymers, including polyesters, polyurethanes, and alkyd resins. Accurate

spectral characterization is crucial for verifying its structure, assessing its purity, and

understanding its reactivity in polymerization processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Di(trimethylolpropane). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to identify

the different chemical environments of the hydrogen and carbon atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data
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The following tables summarize the predicted chemical shifts (δ) for Di(trimethylolpropane)
when analyzed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polyols.

These values are based on the analysis of its constituent monomer, trimethylolpropane, and

spectral database information.

Table 1: Predicted ¹H NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (Ethyl group) ~ 0.8 Triplet 6H

-CH₂- (Ethyl group) ~ 1.2 Quartet 4H

-CH₂-O- (Ether

linkage)
~ 3.2 Singlet 4H

-CH₂OH

(Hydroxymethyl)
~ 3.3 Doublet 8H

-OH (Hydroxyl) ~ 4.2 Triplet 4H

Table 2: Predicted ¹³C NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆

Signal Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ (Ethyl group) ~ 7

-CH₂- (Ethyl group) ~ 23

Quaternary Carbon ~ 45

-CH₂OH (Hydroxymethyl) ~ 61

-CH₂-O- (Ether linkage) ~ 73

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of Di(trimethylolpropane) is as

follows:
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Sample Preparation:

Accurately weigh approximately 10-20 mg of Di(trimethylolpropane).

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). Ensure the sample is fully dissolved.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Solvent: DMSO-d₆.

Temperature: 298 K (25 °C).

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Solvent: DMSO-d₆.

Temperature: 298 K (25 °C).

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: 1024 or higher, as the ¹³C nucleus is less sensitive than ¹H.

Relaxation Delay: 2-5 seconds.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in

Di(trimethylolpropane) by measuring the absorption of infrared radiation at specific

wavenumbers.

Predicted FTIR Spectral Data
The FTIR spectrum of Di(trimethylolpropane) is characterized by the presence of strong

absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.

Table 3: Predicted FTIR Peak Assignments for Di(trimethylolpropane)

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3600-3200 (broad) O-H stretch Hydroxyl (-OH)

2960-2850 C-H stretch Alkyl (-CH₃, -CH₂-)

1465-1450 C-H bend Alkyl (-CH₂-)

1380-1370 C-H bend Alkyl (-CH₃)

1150-1085 C-O-C stretch Ether

1080-1050 C-O stretch Primary Alcohol

Experimental Protocol for FTIR Spectroscopy (ATR
Method)
The Attenuated Total Reflectance (ATR) technique is a convenient method for analyzing solid

samples like Di(trimethylolpropane) with minimal sample preparation.

Sample Preparation:

Ensure the Di(trimethylolpropane) sample is in a solid, powdered form.

No further sample preparation is typically required.

Instrument Parameters (FTIR-ATR):
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Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g.,

diamond or zinc selenide crystal).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Measurement Procedure:

Record a background spectrum of the empty, clean ATR crystal.

Place a small amount of the Di(trimethylolpropane) powder onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Record the sample spectrum.

The instrument's software will automatically generate the absorbance or transmittance

spectrum.

Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the

spectral analysis of Di(trimethylolpropane).
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Output
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Di(trimethylolpropane) Structure

NMR Signals

FTIR Absorptions

CH3-CH2-C(CH2OH)2-CH2-O-CH2-C(CH2OH)2-CH2-CH3

 -CH3 

 ~0.8 ppm 

 -CH2- (ethyl) 

 ~1.2 ppm 

 -CH2-O- 
 ~3.2 ppm 

 -CH2OH  ~3.3 ppm 

 -OH  ~4.2 ppm 

 O-H stretch 

 ~3400 cm-1 

 C-H stretch 

 ~2900 cm-1 

 C-O-C stretch 

 ~1100 cm-1 

 C-O stretch 

 ~1060 cm-1 
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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